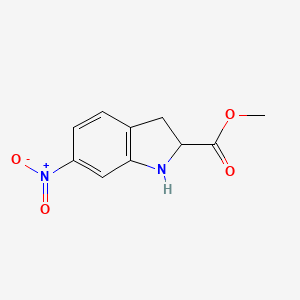

Methyl 6-nitroindoline-2-carboxylate

Beschreibung

Overview of Indoline (B122111) and Nitroindoline (B8506331) Chemistry in Contemporary Organic Synthesis

The indoline scaffold is a "privileged structure" in medicinal chemistry and organic synthesis, frequently appearing in the core of numerous natural products and pharmaceuticals. researchgate.net Indoline and its derivatives, including nitroindolines, are recognized for their wide range of biological activities, which encompass anti-tumor, anti-viral, and anti-malarial properties. corpuspublishers.com The electron-rich nature of the indole (B1671886) motif has been studied for decades, while the incorporation of electron-withdrawing groups, such as the nitro group in 3-nitroindoles, imparts unique electrophilic reactivity, opening avenues for diverse chemical transformations. researchgate.net

In contemporary synthesis, indolines serve as crucial building blocks. researchgate.net Modern synthetic methods, such as palladium-catalyzed C-H bond activation, have provided elegant and efficient pathways to construct indoline, indole, and carbazole (B46965) heterocycles from simpler precursors. researchgate.net These advanced strategies reduce the need for pre-functionalized starting materials, aligning with the principles of green chemistry. researchgate.net Nitroindolines, in particular, are key precursors for synthesizing aminoindoles through reduction of the nitro group. These aminoindoles are instrumental in constructing analogs of DNA-interactive antibiotics.

Significance of Methyl 6-nitroindoline-2-carboxylate as a Key Synthetic Precursor

This compound serves as a pivotal precursor for the synthesis of various target molecules, most notably nitroindole-2-carboxylic acids. These acids are the direct precursors to the corresponding aminoindole carboxylic acids, which are essential building blocks for creating analogs of potent antibiotics like CC-1065 and the duocarmycins. researchgate.netnih.govnih.gov The ability to synthesize these complex, biologically active molecules relies on the availability of well-defined starting materials like this compound. The process often involves the dehydrogenation of the indoline ring to form the corresponding indole structure, a transformation for which this compound is well-suited. researchgate.net

The synthesis of this compound itself can be achieved from commercially available indoline-2-carboxylic acid through a sequence of nitration and esterification. The strategic placement of the nitro group at the 6-position is achieved by leveraging the directing effects of the protonated nitrogen in the indoline ring during electrophilic nitration.

Synthesis Pathway from Indoline-2-carboxylic Acid

The table below outlines a typical synthetic sequence to obtain this compound and its subsequent dehydrogenation product.

| Step | Starting Material | Reagents | Product | Yield | Melting Point (°C) |

| 1 | Indoline-2-carboxylic acid | Conc. HNO₃, 98% H₂SO₄ | 6-Nitroindoline-2-carboxylic acid | - | - |

| 2 | 6-Nitroindoline-2-carboxylic acid | MeOH, p-toluenesulfonic acid | This compound | 90% | 102–104 |

| 3 | This compound | DDQ, EtOAc–benzene (B151609) | Methyl 6-nitroindole-2-carboxylate | 94% | 225–227 |

Data sourced from Synthesis, 2002, (3), 320-322.

Historical Development and Evolution of Synthetic Strategies for Indoline Scaffolds

The synthesis of indole and indoline scaffolds has been a central theme in organic chemistry for over a century. nih.gov The historical cornerstone of indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This robust method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole, and it remains widely used for preparing a vast array of indole derivatives. byjus.comchemistrylearner.comrsc.org

Over the decades, the synthetic toolkit for indoles and their reduced form, indolines, has expanded significantly. Classical methods developed to synthesize indoles from nitroarenes include the Reissert, Leimgruber–Batcho, and Cadogan–Sundberg syntheses. nih.govrsc.org These approaches provided alternative pathways that were often complementary to the Fischer synthesis.

The late 20th and early 21st centuries have witnessed the advent of modern, transition-metal-catalyzed methods, which have revolutionized the construction of these heterocyclic systems. nih.gov Palladium-catalyzed reactions, in particular, have become prominent. nih.govnih.gov These methods, including intramolecular C-H amination and cross-coupling strategies, offer high efficiency and functional group tolerance, allowing for the synthesis of complex indolines from relatively simple starting materials under mild conditions. nih.govorganic-chemistry.org More recent innovations include the use of photochemistry, such as light-induced C-H nitration, to prepare functionalized indolines, further expanding the diversity of available synthetic strategies. corpuspublishers.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 6-nitro-2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-3,5,9,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFQAKIOILEYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476194 | |

| Record name | methyl 6-nitroindoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428861-43-2 | |

| Record name | Methyl 2,3-dihydro-6-nitro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428861-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 6-nitroindoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 6 Nitroindoline 2 Carboxylate

Conventional Synthetic Routes and Optimization

Conventional synthesis typically involves a two-step process: the regioselective nitration of the indoline (B122111) ring followed by the esterification of the carboxylic acid functionality.

The direct nitration of indoline-2-carboxylic acid is a fundamental method for introducing the nitro group onto the indoline scaffold. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, particularly the acidity of the medium.

In a strongly acidic environment, such as a mixture of concentrated nitric acid and sulfuric acid, the nitrogen atom of the indoline ring is protonated. This protonated amino group acts as a meta-directing group, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position. thieme-connect.com The carboxylic acid at the C2 position is a deactivating group, which also influences the substitution pattern.

The reaction is typically performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts. A common procedure involves dissolving indoline-2-carboxylic acid in concentrated sulfuric acid at a reduced temperature, followed by the slow addition of concentrated nitric acid. thieme-connect.com This process leads to the preferential formation of 6-nitroindoline-2-carboxylic acid over the 5-nitro isomer. thieme-connect.comresearchgate.net

Optimization of the reaction involves careful control of temperature and the stoichiometry of the nitrating agents to maximize the yield of the desired 6-nitro isomer. The table below summarizes typical conditions for this transformation.

| Parameter | Condition |

|---|---|

| Starting Material | Indoline-2-carboxylic acid |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | -20 °C to -10 °C |

| Key Outcome | Predominant formation of 6-nitroindoline-2-carboxylic acid |

Following the successful nitration, the resulting 6-nitroindoline-2-carboxylic acid is converted to its methyl ester. This transformation can be accomplished through several standard esterification protocols.

One of the most common and efficient methods is Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). thieme-connect.com The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. This method has been reported to produce methyl 6-nitroindoline-2-carboxylate in high yields, around 90%. thieme-connect.com

Alternative methods include the use of diazomethane, which provides a rapid and quantitative conversion but is hazardous and often impractical for large-scale synthesis. Another approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This two-step procedure is very effective but involves harsher reagents. For enzymatic approaches, lipase-catalyzed resolution can be used to prepare enantiomerically pure esters from racemic starting materials. google.comnih.gov

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, Acid Catalyst (e.g., p-TsOH) | Reflux, 20 hours | Cost-effective, high yield (90%) thieme-connect.com | Requires excess alcohol, equilibrium reaction |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Two steps, often at room temperature | Irreversible, high yield | Harsh reagents |

| Enzymatic Resolution | Lipase, Methanol | Mild conditions | Provides enantiomeric purity google.com | Slower, may require specific enzymes |

Chiral Pool Synthesis Approaches for Enantiomerically Pure Forms

For applications requiring specific stereoisomers, chiral pool synthesis provides a powerful strategy to produce enantiomerically pure this compound. This approach utilizes readily available chiral starting materials, such as amino acids.

L-phenylalanine is an inexpensive and optically pure starting material that can be converted into (S)-6-nitroindoline-2-carboxylic acid. researchgate.netresearchgate.net This synthetic route leverages the inherent stereochemistry of the starting material to produce the final product with high enantiomeric excess.

The synthesis begins with the nitration of L-phenylalanine. This step typically introduces two nitro groups onto the aromatic ring, yielding 2,4-dinitro-L-phenylalanine. researchgate.netresearchgate.net The subsequent key step is an intramolecular nucleophilic aromatic substitution, where the amino group displaces one of the nitro groups (or a halogen introduced in a preceding step) to form the indoline ring. researchgate.netgoogle.com This cyclization proceeds with retention of the stereochemical integrity at the C2 position, resulting in the formation of (S)-6-nitroindoline-2-carboxylic acid with a reported enantiomeric excess of over 99.5%. researchgate.netresearchgate.net The final step is the esterification of the carboxylic acid, as described previously, to yield (S)-Methyl 6-nitroindoline-2-carboxylate.

The key to the chiral pool approach is the intramolecular cyclization step, which serves as an excellent example of asymmetric induction. The pre-existing stereocenter from L-phenylalanine dictates the stereochemical outcome of the ring-closing reaction, ensuring the formation of a single enantiomer. researchgate.net

The strategy involves creating a precursor where an amino group and a suitably activated aromatic ring are tethered together. The cyclization is often an intramolecular nucleophilic aromatic substitution (SₙAr) reaction. For this to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, such as nitro groups, which are conveniently already present in the intermediate derived from L-phenylalanine. researchgate.net This process effectively transfers the chirality from the acyclic precursor to the newly formed heterocyclic ring system. researchgate.net

Modern Catalytic Approaches to Indoline Core Construction

While the aforementioned methods are specific to the synthesis of the target molecule or its immediate precursors, modern organic synthesis offers a broad array of catalytic methods for the construction of the indoline core itself. These advanced strategies often provide higher efficiency, milder reaction conditions, and access to a wider range of substituted indolines.

Transition-metal catalysis, particularly with palladium, copper, and cobalt, has become a cornerstone of modern heterocyclic synthesis. nih.govnih.govmdpi.com Methods such as the intramolecular Buchwald-Hartwig amination or C-H activation/amination reactions allow for the direct formation of the N-Ar bond to close the indoline ring. nih.govorganic-chemistry.org For example, a domino copper-catalyzed amidation/nucleophilic substitution reaction has been developed for the efficient one-pot synthesis of indolines. nih.gov Similarly, cobalt-catalyzed methods using hydrogen atom transfer to carbene radicals represent a novel approach to forming the indoline C-C bond. nih.govresearchgate.net

In the realm of asymmetric catalysis, organocatalysis has emerged as a powerful tool. Chiral Brønsted acids have been used to catalyze the enantioselective transfer hydrogenation of indoles to produce optically active indolines with high enantioselectivity. organic-chemistry.org Furthermore, asymmetric Friedel-Crafts reactions of indoles with imines, catalyzed by chiral organic molecules, provide a direct route to functionalized indoline derivatives. nih.gov These catalytic methods represent the cutting edge of indoline synthesis and provide a versatile platform that can be adapted for the preparation of complex targets.

Exploration of Transition Metal Catalysis for Indoline Formation

The construction of the indoline ring system can be efficiently achieved through transition metal-catalyzed intramolecular reactions. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods. Key strategies applicable to the synthesis of substituted indolines, including precursors to this compound, involve palladium and rhodium catalysis.

Palladium-Catalyzed Intramolecular C-H Amination:

A prominent strategy for indoline synthesis is the palladium-catalyzed intramolecular amination of C(sp²)–H bonds. nih.govorganic-chemistry.org This reaction typically involves the cyclization of β-arylethylamine derivatives. For the synthesis of a 6-nitroindoline (B33760) precursor, a plausible starting material would be a picolinamide (B142947) (PA)-protected β-(4-nitro-2-aminophenyl)ethylamine derivative. The picolinamide directing group facilitates the ortho-C–H activation, leading to the formation of the indoline ring. organic-chemistry.org

The general catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism. Initially, the palladium catalyst coordinates to the picolinamide directing group, followed by C–H activation to form a palladacycle. Subsequent oxidation of Pd(II) to Pd(IV) and reductive elimination of the C–N bond furnishes the indoline product and regenerates the active palladium catalyst. organic-chemistry.org The reaction conditions are generally mild, with low catalyst loadings and the use of inexpensive reagents, making this an attractive approach. nih.govorganic-chemistry.org

| Catalyst System | Substrate Type | Key Features |

| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide-protected β-arylethylamines | High efficiency, low catalyst loading, mild conditions. organic-chemistry.org |

| Pd(OAc)₂ / I₂ | N-substituted 2-alkenylanilines | Forms indoline via oxidative cyclization. |

Rhodium-Catalyzed Intramolecular Hydroamination:

Rhodium catalysts are effective in promoting the intramolecular hydroamination of unactivated alkenes, providing another route to the indoline core. nih.gov This method would involve an appropriately substituted o-alkenylaniline. To synthesize a precursor for this compound, a potential substrate would be an ester of 2-amino-5-nitro-α-aminostyrene. The intramolecular addition of the aniline (B41778) nitrogen to the alkene bond, catalyzed by a rhodium complex, would yield the desired 6-nitroindoline-2-carboxylate structure.

Electron-deficient anilines have been shown to be suitable substrates for rhodium-catalyzed hydroamination reactions. nih.gov The regioselectivity of the hydroamination can often be controlled by the choice of catalyst and ligands. nih.govfigshare.com

| Catalyst System | Substrate Type | Key Features |

| [Rh(cod)Cl]₂ / DPEPhos | Allyl amines and anilines | Good to excellent yields for electron-deficient anilines. nih.gov |

| [Rh(COE)₂Cl]₂ / (S,S)-BDPP | Internal alkynes and indolines | High regio- and enantioselectivity in hydroamination. nih.gov |

Regioselective Functionalization and Annulation Reactions

Regioselective functionalization and annulation reactions provide powerful tools for constructing the indoline skeleton with precise control over substituent placement. These methods often build the heterocyclic ring from acyclic precursors in a convergent manner.

Transition Metal-Free Annulation for 6-Nitroindoles:

While not directly forming the indoline, a notable transition metal-free method for the synthesis of 6-nitroindole (B147325) derivatives has been developed. This involves the reaction of enaminones with nitroaromatic compounds, promoted by cesium carbonate (Cs₂CO₃). rsc.org This approach forms two new C–C and C–N bonds in a highly regioselective manner. Subsequent reduction of the indole (B1671886) to an indoline would be necessary to achieve the desired core structure.

[3+2] Annulation Reactions:

[3+2] annulation reactions are a versatile strategy for the synthesis of five-membered rings, including the pyrrolidine (B122466) ring of the indoline system. While specific examples leading directly to this compound are not prevalent, the general methodology can be applied. For instance, the reaction of a nitrone with an allene (B1206475) can lead to the formation of isoxazolidine (B1194047) derivatives, which can be precursors to indolines. documentsdelivered.com The annulation of pyridinium (B92312) ylides with nitroalkenes has also been explored for the synthesis of functionalized indolizines, a related heterocyclic system. chim.it

The regioselectivity of these cycloadditions is a key aspect, often controlled by the electronic and steric properties of the reacting partners. chim.it

| Reaction Type | Reactants | Key Features |

| Transition Metal-Free Annulation | Enaminones and nitroaromatic compounds | Highly regioselective for 6-nitroindole synthesis. rsc.org |

| [3+2] Annulation | Nitrones and allenes | Forms bicyclic isoxazolidine precursors to indolines. documentsdelivered.com |

| Asymmetric Dearomative [3+2] Annulation | 2-Nitroindoles and 3-isothiocyanato oxindoles | Organocatalyzed, high diastereoselectivity. researchgate.net |

Reductive Cyclization of Nitroarenes:

Transition metal-catalyzed reductive cyclization of nitroarenes offers a direct route to N-heterocycles. unimi.it For instance, the palladium-catalyzed reductive cyclization of β-nitrostyrenes can yield indoles. mdpi.com A substrate such as methyl 2-amino-5-nitro-cinnamate could potentially undergo a similar palladium-catalyzed reductive cyclization to form the indoline ring directly, incorporating the required functionalities. This approach is atom-economical as it utilizes the nitro group as a precursor to the amine functionality that forms the heterocyclic ring. unimi.itresearchgate.net

Chemical Reactivity and Derivatization of Methyl 6 Nitroindoline 2 Carboxylate

Oxidative Transformations: Dehydrogenation to Indole (B1671886) Derivatives

The conversion of the 2,3-dihydroindole (indoline) scaffold to the aromatic indole system is a common and synthetically valuable transformation. This dehydrogenation process results in the formation of a fully aromatic heterocyclic ring, which is a core structure in many biologically active compounds.

The dehydrogenation of methyl 6-nitroindoline-2-carboxylate to its corresponding indole derivative, methyl 6-nitroindole-2-carboxylate, can be achieved using various oxidizing agents. thieme-connect.com The choice of reagent is crucial for achieving high yields and minimizing side reactions.

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): DDQ is a highly effective and widely used reagent for the dehydrogenation of indolines. du.ac.in The reaction of this compound with DDQ proceeds efficiently to yield methyl 6-nitroindole-2-carboxylate. thieme-connect.comresearchgate.net In a typical procedure, the reaction is carried out by refluxing the indoline (B122111) with DDQ in a solvent mixture such as ethyl acetate (B1210297) and benzene (B151609), resulting in a high yield of the indole product. thieme-connect.com

The proposed mechanism for DDQ-mediated dehydrogenation involves a hydride transfer from the indoline to the quinone. beilstein-journals.orgnih.gov Initially, DDQ abstracts a hydride ion from the C-2 or N-1 position of the indoline ring to form a carbocation intermediate and the reduced hydroquinone (B1673460) form of DDQ. beilstein-journals.orgnih.gov This is often the rate-determining step. nih.gov The resulting cation then rapidly loses a proton to form the stable, aromatic indole ring. beilstein-journals.org

Table 1: Dehydrogenation of this compound with DDQ

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| DDQ (1.1 equiv) | EtOAc–benzene (1:2) | Reflux, 30 min | 94% | thieme-connect.com |

Manganese Dioxide (MnO₂): Activated manganese dioxide is another common reagent for the oxidation of indolines to indoles. rsc.orgresearchgate.net While it is effective for many indoline substrates, its application to this compound is less specifically documented in comparison to DDQ. thieme-connect.com In general, the reaction is performed by heating the indoline with an excess of MnO₂ in an inert solvent like benzene or toluene. thieme-connect.comresearchgate.net The mechanism of MnO₂ oxidation is thought to occur on the surface of the solid reagent and may involve radical intermediates. nih.gov For the synthesis of nitroindole derivatives, DDQ is often considered to provide cleaner reactions and higher yields compared to MnO₂. thieme-connect.com

The dehydrogenation of an indoline to an indole is a thermodynamically favorable process, driven by the formation of an aromatic system. nih.gov The stability gained from aromatization is the primary thermodynamic driving force for the reaction.

Thermodynamics: The enthalpy of dehydrogenation for the parent indoline molecule is approximately 12 kcal/mol. nih.gov The Gibbs free energy (ΔG°) for this transformation is estimated to be less than or equal to 5 kcal/mol, confirming that the oxidation to the aromatic indole is a spontaneous process under standard conditions. nih.gov High-potential quinones like DDQ provide a very large thermodynamic driving force for this reaction. nih.gov

Table 2: Thermodynamic Parameters for Indoline Dehydrogenation

| Parameter | Approximate Value | Units | Reference |

|---|---|---|---|

| Enthalpy (ΔH°) | 12 | kcal/mol | nih.gov |

| Gibbs Free Energy (ΔG°) | ≤ 5 | kcal/mol | nih.gov |

Kinetics: The kinetics of the dehydrogenation reaction are highly dependent on the oxidant used. For DDQ oxidations, the rate-determining step is typically the initial hydride transfer from the indoline to the DDQ molecule. nih.gov The rate of this step can be influenced by the electronic properties of the indoline; electron-donating groups on the aromatic ring can increase the reaction rate, while electron-withdrawing groups, such as the nitro group in this compound, may slow it down. In other oxidative systems, such as certain photocatalytic methods, a hydrogen atom transfer (HAT) process can be the rate-determining step. rsc.orgnih.gov

Reductive Transformations of the Nitro Group

The nitro group at the C-6 position of the indoline ring is susceptible to reduction, providing a pathway to amino-functionalized derivatives. These aminoindolines are important synthetic precursors for a variety of more complex molecules, including analogues of naturally occurring antibiotics. thieme-connect.com

The primary goal in the reduction of this compound is the selective conversion of the nitro group to a primary amine (forming methyl 6-aminoindoline-2-carboxylate) without affecting the ester group or causing unwanted side reactions like dehalogenation or ring opening. Several methods are available for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities. rsc.orgnih.gov

Common methods for this selective transformation include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) is a standard method. Reaction conditions (pressure, temperature, and catalyst loading) must be carefully controlled to prevent the reduction of other functional groups.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a metal catalyst can selectively reduce nitro groups. For instance, hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to be effective for the rapid and selective reduction of aromatic nitro compounds at room temperature.

Hydrosilylation: Nickel-catalyzed hydrosilylation has emerged as an excellent system for the chemoselective transfer hydrogenation of nitro compounds to primary amines under mild conditions, showing tolerance for sensitive groups like esters. rsc.org

Table 3: Selected Reagents for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C | Various solvents, controlled pressure/temperature | Common industrial method, requires careful optimization. | clockss.org |

| Hydrazine glyoxylate, Zn or Mg powder | Room temperature | Rapid, selective, and avoids expensive metals. | |

| Ni(acac)₂, PMHS (polymethylhydrosiloxane) | Mild conditions | Excellent chemoselectivity for various functional groups, including esters. | rsc.org |

The product of the reduction, methyl 6-aminoindoline-2-carboxylate, contains a nucleophilic amino group that can undergo a wide array of subsequent chemical reactions. This versatility makes it a valuable synthetic building block. thieme-connect.com For example, these aminoindole precursors are utilized in the synthesis of DNA-interactive antibiotics such as CC-1065, distamycin, and netropsin. thieme-connect.com

Key subsequent reactions include:

Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid. This intermediate can then be subjected to various transformations, such as Sandmeyer reactions, to install a wide range of substituents (e.g., -OH, -Cl, -Br, -CN) on the aromatic ring.

Ester Hydrolysis and Transesterification Reactions

The methyl ester functional group at the C-2 position of this compound can be readily modified through hydrolysis or transesterification. These reactions are fundamental for converting the ester into a carboxylic acid or a different ester, respectively, which may be required for subsequent synthetic steps, such as amide bond formation.

Ester Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 6-nitroindoline-2-carboxylic acid, is typically achieved through hydrolysis under either acidic or basic conditions. google.comkhanacademy.org

Base-catalyzed hydrolysis (saponification) is commonly employed, using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) with a co-solvent such as methanol (B129727) or tetrahydrofuran. clockss.org The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is performed by heating the ester in an aqueous solution containing a strong acid like sulfuric acid or hydrochloric acid. khanacademy.org

Care must be taken during hydrolysis, as harsh conditions could potentially lead to side reactions, such as decarboxylation, particularly if the indole form is generated first. clockss.org

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol (B145695), benzyl (B1604629) alcohol) in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the reactant alcohol is typically used in large excess. For example, refluxing the methyl ester in ethanol with a catalytic amount of sulfuric acid would lead to the formation of ethyl 6-nitroindoline-2-carboxylate.

Electrophilic and Nucleophilic Substitutions on the Indoline Ring

The reactivity of the indoline ring in this compound towards substitution reactions is significantly influenced by the existing substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles. Conversely, it activates the ring for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The indoline nitrogen, being an amine, is an activating, ortho-, para-director. However, under the strongly acidic conditions typically required for electrophilic aromatic substitution (such as nitration), the nitrogen atom is protonated, forming an anilinium-type ion. This protonated amine becomes a deactivating, meta-directing group. byjus.com The presence of the strongly deactivating nitro group at the 6-position further reduces the ring's reactivity.

The synthesis of this compound itself provides a key example of directed functionalization. The nitration of indoline-2-carboxylic acid with concentrated nitric acid in sulfuric acid predominantly yields the 6-nitro isomer. thieme-connect.com This outcome is consistent with the directing effect of the protonated indoline nitrogen, which favors substitution at the meta-position (C6). thieme-connect.com Further electrophilic substitution on the this compound ring is generally challenging due to the presence of two deactivating groups (the nitro group and the protonated amine).

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group at position 6 activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group by strong nucleophiles. While specific examples for this compound are not extensively detailed in readily available literature, the principle is well-established for nitroaromatic compounds. nih.gov The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. nih.gov Therefore, nucleophiles could potentially substitute the nitro group at C6, although this may require forcing conditions.

| Reaction Type | Key Influencing Group | Directing Effect | Favored Position(s) | Reactivity Effect |

|---|---|---|---|---|

| Electrophilic Substitution (on Indoline precursor) | Protonated Indoline Nitrogen (-NH₂⁺-) | meta-directing | C6, C4 | Deactivating |

| Nucleophilic Substitution | Nitro Group (-NO₂) | ortho-, para-activating | C5, C7 (relative to NO₂) | Activating |

Reactions Involving the Indoline Nitrogen Atom

The secondary amine within the indoline ring is a key site for derivatization, readily undergoing reactions such as alkylation and acylation. These modifications are crucial for altering the molecule's properties and for building more complex structures.

N-Alkylation: The indoline nitrogen can be alkylated using various alkylating agents, typically alkyl halides, in the presence of a base. The base deprotonates the nitrogen, forming a more nucleophilic amide anion that then attacks the electrophilic alkylating agent. Common bases used for N-alkylation of similar heterocyclic systems include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like dimethylformamide (DMF). nih.gov For instance, 3-nitroindoles have been successfully N-alkylated using para-quinone methides in the presence of K₂CO₃. nih.gov This suggests that similar conditions could be applied to this compound to introduce a wide range of alkyl or substituted alkyl groups at the N-1 position.

N-Acylation: N-acylation is another fundamental transformation, often employed to protect the indoline nitrogen or to introduce functional groups. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides. For example, N-acylation of the indoline precursor is a common strategy used to modify the directing effects of the nitrogen during electrophilic substitution. thieme-connect.com While the non-protonated N-acetyl group is an ortho-, para-director, its protection can be crucial for achieving desired regioselectivity in subsequent reactions. thieme-connect.com The acylation of this compound would proceed readily, yielding the corresponding N-acyl derivative. A study on N-acetyl-7-nitroindoline highlights that the N-acetyl group can be involved in photoreactions, indicating that N-acyl derivatives can have unique chemical properties. jst.go.jp

| Reaction | Reagent Class | Typical Examples | Base/Catalyst | Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | K₂CO₃, NaH, Cs₂CO₃ | N-Alkyl Indoline |

| N-Acylation | Acid Chlorides/Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Pyridine, Triethylamine | N-Acyl Indoline |

The indoline scaffold, particularly the nitrogen atom, can participate in various rearrangement and cyclization reactions to form more complex polycyclic systems. While specific examples starting directly from this compound are sparse, the reactivity patterns of the indoline nucleus are well-documented.

Many synthetic strategies involve the cyclization of acyclic precursors to form the indoline ring itself. nih.gov For instance, domino copper-catalyzed amidation followed by intramolecular nucleophilic substitution is an efficient method for synthesizing indolines. nih.gov Furthermore, the indoline nitrogen can act as an internal nucleophile in cyclization reactions. Intramolecular reactions involving a side chain attached to the nitrogen can lead to the formation of fused ring systems. The Fischer indole synthesis, a classic method for indole synthesis, proceeds through an indoline-like intermediate, highlighting the role of such structures in cyclization and rearrangement processes. researchgate.net

More advanced cyclization strategies, such as transition metal-catalyzed C-H activation/annulation reactions, can be used to construct fused rings onto the indole or indoline core. For example, Rh(III)-catalyzed annulation of indole derivatives with cyclopropanols allows for the rapid assembly of indole-fused diazepinones. acs.org Such methodologies could potentially be adapted for derivatives of this compound to create novel polycyclic architectures.

Advanced Mechanistic Investigations

Understanding the precise pathways of these reactions is crucial for optimizing conditions and designing new synthetic routes. Techniques like isotope labeling and the isolation of reaction intermediates are powerful tools for these mechanistic studies.

Isotope Labeling: Isotope labeling experiments are invaluable for tracking the movement of atoms and elucidating reaction mechanisms. In the context of indole chemistry, deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used isotopes.

Deuterium Labeling: Gold(I)-catalyzed hydrogen isotope exchange has been used for the regioselective deuteration of indoles, providing insights into the involvement of aurated indole intermediates. chemrxiv.orgchemrxiv.org Similar studies on indoline systems could clarify the mechanisms of electrophilic substitution or reactions involving C-H bond activation. A study on the N-alkylation of Agelastatin A, a complex marine alkaloid, utilized methanesulfonic acid-d₄ to probe the reaction mechanism, demonstrating the utility of deuterium labeling in understanding acid-catalyzed rearrangements. mdpi.com

¹⁵N and ¹³C Labeling: In biosynthetic studies of indole-3-acetic acid, precursors labeled with ¹³C and ¹⁵N have been used to trace metabolic pathways and determine the turnover rates of intermediates. nih.gov A multinuclear NMR study of ¹⁵N-enriched indole was conducted to understand the role of the NH proton in protonation and electrophilic substitution. osti.gov Such labeling of the indoline nitrogen in this compound could definitively track its involvement in rearrangement and cyclization reactions.

Intermediate Isolation: The direct isolation and characterization of transient intermediates provides conclusive evidence for a proposed reaction mechanism. While often challenging due to their instability, successful isolation can be highly informative. In a domino copper-catalyzed synthesis of indolines, attempts were made to isolate a key reaction intermediate, though only the final product and starting materials were detected, suggesting the intermediate is highly reactive. nih.gov In other contexts, such as the Fischer indole synthesis, related 2-aminoindoline derivatives have been isolated, lending support to their role as key intermediates in the reaction pathway. researchgate.net Mechanistic studies on the 1,3-heteroatom transposition in N-hydroxyindole derivatives have also relied on the interception of proposed imine intermediates to corroborate the reaction pathway. nih.govrsc.org These examples underscore the importance and feasibility of isolating or trapping intermediates to build a complete mechanistic picture of reactions involving the indoline core.

Kinetic Studies of Derivatization Reactions

Detailed kinetic studies specifically focused on the derivatization of this compound are not extensively documented in publicly available scientific literature. However, based on the known reactivity of the functional groups present in the molecule—namely the nitro group and the methyl ester—we can infer the types of reactions that would be subject to kinetic analysis. Such studies are crucial for optimizing reaction conditions, understanding reaction mechanisms, and scaling up synthetic processes for industrial applications.

The primary derivatization reactions for this compound involve the transformation of the nitro group and the hydrolysis of the ester. Kinetic studies for these reactions would typically investigate the influence of various parameters on the reaction rate.

Key derivatization reactions include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (–NH2) using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is fundamental for the synthesis of further derivatives.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (–COOH) under acidic or basic conditions.

A kinetic study of these reactions would aim to determine the rate law and the rate constant, providing a quantitative measure of the reaction speed. This involves monitoring the concentration of reactants or products over time under controlled conditions.

Hypothetical Kinetic Study Parameters

The following table outlines the typical parameters that would be investigated in kinetic studies for the main derivatization reactions of this compound.

| Reaction Type | Reactant(s) | Reagent/Catalyst | Variable Parameters for Kinetic Study | Typical Analytical Techniques |

| Nitro Group Reduction | This compound, H₂ | Pd/C | Temperature, Pressure of H₂, Catalyst loading, Substrate concentration, Solvent | HPLC, GC-MS, NMR Spectroscopy |

| Ester Hydrolysis (Basic) | This compound | NaOH or KOH | Temperature, Concentration of base, Substrate concentration, Solvent polarity | HPLC, Titration, NMR Spectroscopy |

| Ester Hydrolysis (Acidic) | This compound | H₂SO₄ or HCl | Temperature, Concentration of acid, Substrate concentration, Water concentration | HPLC, NMR Spectroscopy |

Detailed Research Findings:

While specific peer-reviewed kinetic data for the derivatization of this compound is scarce, research on analogous compounds provides insights into the expected kinetic behavior. For instance, studies on the reduction of aromatic nitro compounds often reveal pseudo-first-order kinetics with respect to the nitro compound when the reducing agent is in large excess. The rate is typically highly dependent on the catalyst's nature and surface area.

The absence of specific kinetic data for this compound highlights a potential area for future research. Such studies would be invaluable for chemists working on the synthesis of novel indole derivatives for pharmaceutical or material science applications, allowing for more precise control over reaction outcomes and efficiency.

Spectroscopic Characterization and Computational Studies of Methyl 6 Nitroindoline 2 Carboxylate

Advanced Spectroscopic Methods for Structural Elucidation

The molecular structure of Methyl 6-nitroindoline-2-carboxylate (C₁₀H₁₀N₂O₄) is confirmed through a suite of high-resolution spectroscopic techniques. Each method provides unique and complementary information, culminating in a comprehensive structural profile.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the expected signals would correspond to the aromatic protons, the protons on the five-membered indoline (B122111) ring, and the methyl ester protons. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their relative positions. The protons on the chiral center (C2) and the adjacent methylene (B1212753) group (C3) of the indoline ring would appear in the aliphatic region, as would the singlet for the methyl ester group (around δ 3.7 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show ten distinct signals. Key resonances include the carbonyl carbon of the ester group (δ ~170 ppm), aromatic carbons (δ 110-150 ppm), and the aliphatic carbons of the indoline ring and the methyl ester. The carbon attached to the nitro group would be significantly influenced by its electron-withdrawing nature.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the protons at the C2 and C3 positions of the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the methyl ester protons to the ester carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~172 |

| O-CH₃ | ~3.7 (s, 3H) | ~53 |

| C2-H | ~4.5 (dd) | ~60 |

| C3-H₂ | ~3.2-3.6 (m, 2H) | ~35 |

| N1-H | Broad signal | - |

| Aromatic C-H (x3) | ~7.2-8.0 | ~110-130 |

| Aromatic C-NO₂ | - | ~145 |

| Aromatic C-N | - | ~150 |

| Aromatic C (bridgehead) | - | ~128 |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecule with high precision, which serves to confirm its elemental composition. The calculated monoisotopic mass for the molecular formula C₁₀H₁₀N₂O₄ is 222.0641 Da. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to find a molecular ion peak [M+H]⁺ at m/z 223.0719 or a sodium adduct [M+Na]⁺ at m/z 245.0538. The experimental measurement of this mass to within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum can further support the proposed structure, showing losses of characteristic fragments such as the methoxycarbonyl group (-COOCH₃) or the nitro group (-NO₂).

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups.

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the secondary amine of the indoline ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C-N and C-O Stretches: These appear in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this molecule, the symmetric vibrations of the aromatic ring and the symmetric stretch of the nitro group would be expected to be prominent in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H (Indoline) | Stretching | 3300 - 3400 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Ester) | Stretching | 1730 - 1750 | Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 | Strong |

| NO₂ (Nitro) | Symmetric Stretching | 1340 - 1380 | Strong |

UV-Visible (UV-Vis) Spectroscopy: This technique provides insight into the electronic transitions within the molecule. The spectrum of this compound is dominated by the nitroaromatic chromophore. It is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. The presence of the nitro group, a powerful auxochrome and chromophore, typically results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indoline.

Fluorescence Spectroscopy: Many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent. The nitro group can provide an efficient pathway for non-radiative decay of the excited state, often quenching fluorescence. karazin.ua Therefore, this compound is expected to show very weak or no fluorescence emission upon excitation.

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the indoline N-H group and the oxygen atoms of the nitro or ester groups. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for absolute structure confirmation.

Theoretical and Computational Chemistry Applications

In conjunction with experimental data, theoretical and computational methods are powerful tools for studying molecular properties. Density Functional Theory (DFT) is a widely used method for this purpose. mdpi.comscirp.orggsconlinepress.com

Geometry Optimization: Using a standard functional like B3LYP with a basis set such as 6-31G(d,p), the molecule's lowest energy geometry can be calculated. mdpi.com This provides theoretical values for bond lengths and angles that can be compared with experimental data if a crystal structure is determined.

Prediction of Spectroscopic Data:

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational bands. nih.gov

NMR Chemical Shifts: The GIAO (Gauge-Invariant Atomic Orbital) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. Comparing these with experimental spectra helps to validate assignments. researchgate.net

Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to model the electronic transitions and predict the UV-Vis absorption spectrum, providing a theoretical basis for the observed absorption maxima. karazin.ua

Analysis of Electronic Structure:

Molecular Orbitals: DFT allows for the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring, while the LUMO would likely be centered on the electron-withdrawing nitroaromatic portion.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack, respectively.

These computational approaches provide a deeper understanding of the relationship between the structure and the electronic and spectroscopic properties of this compound, complementing and reinforcing the experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can determine various chemical properties and predict sites of reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov For this compound, the electron-withdrawing nitro group (-NO₂) and the ester group (-COOCH₃) are expected to significantly influence the energies and distribution of these orbitals.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Red-colored areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are targets for nucleophilic attack. In this compound, negative potential is anticipated around the oxygen atoms of the nitro and carboxyl groups, while positive potential might be located around the amine proton and the aromatic ring protons.

Global Reactivity Descriptors: DFT calculations can also yield global reactivity descriptors that quantify the chemical behavior of the molecule. These parameters are derived from the HOMO and LUMO energies.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

This table outlines key reactivity descriptors that can be calculated using DFT. The values are dependent on the specific level of theory and basis set used in the calculation.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings and assign spectral features to specific molecular structures and transitions. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations can help assign experimental absorption bands to specific vibrational modes, such as N-H stretching, C=O stretching of the ester, and symmetric/asymmetric stretching of the nitro group. researchgate.netnih.gov Comparing calculated and experimental frequencies often requires a scaling factor to account for approximations in the computational method and anharmonicity.

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Hypothetical Calculated Wavenumber (cm-1) |

| Indoline N-H | Stretching | 3350 - 3450 | Scaled value would be predicted in this range. |

| Ester C=O | Stretching | 1720 - 1740 | Scaled value would be predicted in this range. |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 | Scaled value would be predicted in this range. |

| Nitro NO₂ | Symmetric Stretch | 1335 - 1385 | Scaled value would be predicted in this range. |

| Aromatic C-H | Stretching | 3000 - 3100 | Scaled value would be predicted in this range. |

This table provides a hypothetical comparison of experimental and calculated vibrational frequencies for key functional groups in this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra and confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov The results, including the maximum absorption wavelength (λmax) and oscillator strengths, can be compared with experimental UV-Vis spectra to understand the electronic transitions, often involving π → π* and n → π* transitions within the aromatic and nitro-substituted system.

Molecular Dynamics and Conformational Analysis

While quantum calculations often focus on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. nih.govnih.gov

An MD simulation of this compound could reveal:

Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule, particularly concerning the orientation of the methyl carboxylate group and the puckering of the five-membered indoline ring. mdpi.com

Solvent Effects: Running simulations in an explicit solvent environment (e.g., water, DMSO) can show how solvent molecules interact with the compound and influence its conformation and dynamics. researchgate.net

Intramolecular Interactions: Analysis of MD trajectories can highlight key intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations. mdpi.com

| MD Simulation Parameter | Information Gained |

| Potential Energy Surface Scan | Identifies stable conformers and rotational barriers (e.g., around the C-COOCH₃ bond). |

| Root-Mean-Square Deviation (RMSD) | Assesses the structural stability of the molecule over the simulation period. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure over time. |

| Radial Distribution Function (RDF) | Characterizes the interactions with surrounding solvent molecules. |

| Hydrogen Bond Analysis | Identifies the presence and lifetime of intramolecular and intermolecular hydrogen bonds. |

This table summarizes the goals and outputs of a typical MD simulation applied to a molecule like this compound.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. researchgate.net This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states). mdpi.com

For this compound, a key reaction is its dehydrogenation to form the corresponding indole (B1671886). researchgate.net A computational study of this mechanism would involve:

Locating the Transition State (TS): Identifying the high-energy transition state structure for the rate-determining step of the reaction.

Calculating Activation Energy (Ea): Determining the energy barrier (the difference in energy between the reactants and the transition state), which is crucial for understanding the reaction rate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Analysis: Performing an IRC calculation to confirm that the identified transition state correctly connects the reactant and product structures on the potential energy surface. researchgate.net

These studies can provide a detailed, step-by-step understanding of bond-breaking and bond-forming processes that are difficult to observe experimentally. frontiersin.org

| Parameter | Description |

| Energy of Reactants (ER) | The calculated energy of the starting materials (e.g., this compound). |

| Energy of Transition State (ETS) | The calculated energy of the highest point on the reaction pathway. |

| Energy of Products (EP) | The calculated energy of the final products (e.g., Methyl 6-nitroindole-2-carboxylate). |

| Activation Energy (Ea) | The energy barrier of the reaction, calculated as ETS - ER. |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction, calculated as EP - ER. |

This table outlines key energetic parameters calculated in a computational study of a reaction mechanism.

Research Applications and Synthetic Utility of Methyl 6 Nitroindoline 2 Carboxylate

Role as a Key Intermediate in Complex Molecule Synthesis

The chemical reactivity of Methyl 6-nitroindoline-2-carboxylate allows for various transformations, rendering it an invaluable intermediate in the synthesis of complex organic molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid. The indoline (B122111) ring itself can be dehydrogenated to form an indole (B1671886), a common motif in biologically active compounds. researchgate.netcymitquimica.com

This compound serves as a fundamental building block for the construction of various biologically active indole and indoline scaffolds. The indoline nucleus is a privileged structure in medicinal chemistry, and the substituents on this precursor allow for the creation of a diverse library of compounds. researchgate.net For instance, the nitro group at the 6-position can be a key feature for biological activity or can be transformed into other functional groups to modulate the pharmacological properties of the resulting molecules. mdpi.com Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents. The ability to synthesize more complex indole derivatives from this starting material is particularly valuable in drug discovery and development.

Table 1: Examples of Biologically Active Scaffolds Derived from this compound

| Scaffold Type | Potential Biological Activity | Reference |

| 6-Aminoindoline Derivatives | Anticancer, Antimicrobial | |

| Substituted Indole-2-carboxamides | Antiproliferative, Kinase Inhibition | nih.gov |

| Spiro[indoline-3,2′-thiazolidine]diones | Antitubercular | mdpi.com |

| Trisindolines | Anticancer, Antimicrobial, Antifungal | nih.gov |

The indoline framework is a core component of numerous natural products with significant biological activity. While specific total syntheses commencing directly from this compound are not extensively detailed in the provided context, the closely related (S)-6-nitroindoline-2-carboxylic acid is recognized as a substructure in many such molecules. researchgate.net This highlights the importance of the 6-nitroindoline-2-carboxylate skeleton as a key precursor for accessing these complex natural targets. The strategic placement of the nitro and ester groups provides the necessary functionality to elaborate the molecule towards the final natural product.

In the realm of pharmaceutical development, this compound is a valuable starting material for the synthesis of advanced pharmaceutical intermediates and analogs. guidechem.com Its structural features allow for modifications that can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. For example, derivatives of this compound have shown potential in inhibiting HIV-1 integrase, a key enzyme in viral replication. The synthesis of analogs from this precursor is a common strategy in medicinal chemistry to explore structure-activity relationships and to optimize lead compounds. researchgate.net

Table 2: Pharmaceutical Intermediates and Analogs from this compound

| Intermediate/Analog Class | Therapeutic Target/Application | Reference |

| Indole-based Kinase Inhibitors | Anticancer (e.g., EGFR, BRAFV600E) | nih.gov |

| HIV-1 Integrase Inhibitors | Antiviral | |

| Functionalized Piperidines | Central Analgesics | researchgate.net |

| Anilinoquinazoline Derivatives | Carbonic Anhydrase Inhibitors | nih.gov |

Contributions to Chiral Synthesis and Asymmetric Catalysis

The development of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can have vastly different biological activities. This compound and its derivatives play a role in the field of chiral synthesis and asymmetric catalysis.

The synthesis of the chiral form, specifically (S)-6-nitroindoline-2-carboxylic acid, in high enantiomeric excess has been reported, starting from L-phenylalanine. researchgate.net This demonstrates the accessibility of enantiopure building blocks based on the 6-nitroindoline-2-carboxylate framework. Such chiral synthons are crucial for the enantioselective synthesis of bioactive molecules, ensuring the production of the desired stereoisomer. The use of chiral ligands and catalysts in reactions involving indoline derivatives is a growing area of research aimed at producing enantiomerically pure final products. mdpi.comresearchgate.net

Development of Novel Chemical Entities

The exploration of new chemical space is a primary objective in drug discovery. This compound serves as a versatile platform for the development of novel chemical entities with potential therapeutic applications. By systematically modifying its structure, researchers can generate new compounds with unique biological profiles. mdpi.com The synthesis of novel indole derivatives from this precursor has led to the discovery of compounds with antiproliferative activity against cancer cell lines. nih.gov

Table 3: Examples of Novel Chemical Entities Developed from this compound

| Compound Class | Investigated Biological Activity | Reference |

| 3-Nitroindole Derivatives | Intermediates for bioactive molecules | nih.gov |

| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | Antitumor | mdpi.com |

| Nitro(het)arene-containing Molecules | Broad-spectrum therapeutic agents | mdpi.com |

| Quinoline-based Carboxylic Acids | Carbonic Anhydrase Inhibitors | nih.gov |

Scaffold Diversification and Library Generation for Drug Discovery Efforts

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as an excellent starting material for scaffold diversification, a key strategy in drug discovery to generate a multitude of structurally related compounds for biological screening. The chemical reactivity of this molecule provides several avenues for modification, allowing for the systematic exploration of chemical space and the generation of compound libraries.

The primary sites for diversification on the this compound scaffold are the nitro group, the ester group, and the indoline ring itself. These functionalities can be readily transformed into a variety of other chemical moieties, leading to a diverse set of derivatives.

Key Reactions for Scaffold Diversification:

| Reaction Type | Reagents and Conditions | Major Products Formed |

| Reduction of Nitro Group | Hydrogen gas with a catalyst (e.g., palladium on carbon), or other reducing agents like tin(II) chloride. | Methyl 6-aminoindoline-2-carboxylate |

| Nucleophilic Aromatic Substitution | Various nucleophiles such as amines or thiols. | Diverse substituted indoline-2-carboxylates |

| Ester Hydrolysis | Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide). | 6-nitroindoline-2-carboxylic acid |

| Amide Bond Formation | Coupling of the corresponding carboxylic acid with various amines. | A diverse library of amides |

The reduction of the nitro group to an amino group is a particularly important transformation. The resulting aniline (B41778) derivative is a versatile intermediate that can undergo a wide range of subsequent reactions, including acylation, alkylation, and diazotization, to introduce further diversity. This amino group can also serve as a handle for the attachment of various pharmacophores or for the construction of more complex heterocyclic systems.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or esters, respectively. This approach is widely used in combinatorial chemistry to rapidly generate large numbers of compounds for high-throughput screening.

The generation of compound libraries based on the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR). By screening these libraries against biological targets, researchers can identify lead compounds with desired pharmacological activities. For instance, derivatives of this scaffold have shown promise in the development of novel therapeutic agents.

Design and Synthesis of Photoactivatable Caged Compounds

Photoactivatable "caged" compounds are molecules whose biological activity is masked by a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control. This technology has become an invaluable tool in chemical biology for studying dynamic cellular processes.

Nitroindoline (B8506331) derivatives have emerged as effective photolabile caging groups due to their favorable photochemical properties. While much of the research has focused on 7-nitroindoline (B34716) derivatives, the underlying principles are applicable to the 6-nitro isomer as well. The nitro group in the indoline ring is key to its function as a photolabile protecting group.

The general strategy for creating a caged compound using a 6-nitroindoline (B33760) scaffold involves attaching the molecule of interest (e.g., a neurotransmitter, signaling molecule, or drug) to the indoline nitrogen. The presence of the nitro group renders this linkage susceptible to cleavage by light.

Mechanism of Photorelease (Uncaging):

Upon absorption of a photon, the nitroindoline moiety undergoes an intramolecular redox reaction, leading to the cleavage of the bond connecting it to the caged molecule. This process is typically efficient and proceeds on a rapid timescale, allowing for the precise release of the active compound.

The design of caged compounds based on this compound would involve the synthesis of derivatives where the molecule to be caged is linked to the indoline nitrogen. The ester group at the 2-position could be further modified to fine-tune the properties of the caged compound, such as its solubility and cell permeability.

Potential Applications of 6-Nitroindoline-Based Caged Compounds:

Neuroscience: Controlled release of neurotransmitters like glutamate (B1630785) or GABA to study synaptic transmission and neuronal circuits.

Cell Biology: Spatiotemporal control over the release of signaling molecules to investigate cellular communication pathways.

Pharmacology: Targeted drug delivery, where a drug is released at a specific site in the body upon light activation, potentially reducing side effects.

The development of 6-nitroindoline-based caged compounds represents a promising area of research with the potential to provide powerful new tools for a wide range of biological investigations.

Future Directions and Emerging Research Areas

The versatility of this compound as a synthetic building block ensures its continued relevance in chemical research. Future research is likely to focus on enhancing its synthetic utility, expanding its applications in chemical biology and medicinal chemistry, and developing more sustainable and environmentally friendly methods for its synthesis and use.

While established methods for the synthesis of this compound exist, there is ongoing interest in developing more efficient, cost-effective, and environmentally friendly synthetic routes. researchgate.net Future research in this area may focus on:

Catalytic Methods: The development of novel catalytic systems, including those based on transition metals, for the regioselective nitration of indoline-2-carboxylates could offer improved yields and milder reaction conditions compared to traditional methods. mdpi.comnih.govrsc.org

Flow Chemistry: The use of microreactor technology and continuous flow processes could enable safer, more scalable, and highly controlled synthesis of this compound and its derivatives.

Biocatalysis: The exploration of enzymatic methods for the synthesis of chiral 6-nitroindoline derivatives could provide access to enantiomerically pure compounds, which are often required for pharmaceutical applications.

The indole nucleus is a cornerstone of medicinal chemistry, and new applications for its derivatives are constantly being discovered. Future research on this compound and its derivatives is likely to explore:

Targeted Therapies: The development of derivatives that can selectively target specific proteins or pathways involved in disease. For example, the scaffold could be elaborated to create inhibitors of kinases, proteases, or other enzymes implicated in cancer or inflammatory diseases.

Chemical Probes: The synthesis of fluorescently labeled or biotinylated derivatives to be used as chemical probes for studying biological systems. These probes could be used to identify new drug targets or to elucidate the mechanism of action of existing drugs.

PROTACs and Molecular Glues: The incorporation of the 6-nitroindoline scaffold into novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are designed to induce the degradation of disease-causing proteins.

The principles of green chemistry are increasingly influencing the design of chemical syntheses and processes. Future efforts in the context of this compound will likely focus on:

Greener Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally benign alternatives in the synthesis and modification of this compound.

Atom Economy: The design of synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Catalytic C-H Functionalization: The use of catalytic C-H activation/functionalization reactions to directly modify the indoline scaffold, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. nih.gov

By embracing these future directions, the scientific community can continue to unlock the full potential of this compound as a valuable tool for advancing science and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-nitroindoline-2-carboxylate, and how are intermediates characterized?

- Methodology : Synthesis typically involves nitration of indoline precursors followed by esterification. For example, analogous compounds like methyl indolecarboxylates are synthesized via catalytic methods (e.g., palladium-mediated reactions for nitro group introduction) . Characterization relies on NMR, IR, and mass spectrometry. X-ray diffraction (XRD) using SHELX for refinement and ORTEP-3 for structural visualization are critical for confirming stereochemistry.

Table 1 : Example Reaction Conditions for Nitration

| Precursor | Nitration Agent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Indoline-2-carboxylate | HNO₃/H₂SO₄ | - | 65–75 |

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Methodology : Single crystals are grown via slow evaporation. Data collection uses a diffractometer, and structure refinement is performed using SHELXL . The WinGX suite integrates tools for data processing and visualization . For example, SHELXL refines positional and thermal parameters, while ORTEP-3 generates publication-quality diagrams .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for nitroindoline derivatives?

- Methodology : Cross-validate using multiple techniques:

- XRD : Confirm molecular geometry with SHELX-refined structures .

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with experimental data.

- Statistical Analysis : Apply regression models to correlate experimental and computational results, as emphasized in IB Chemistry guidelines .

Q. What strategies optimize crystallization conditions for this compound in polymorphic studies?